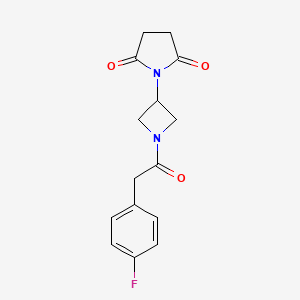

1-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Description

1-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with an azetidine ring (4-membered nitrogen-containing ring). The azetidine moiety is further functionalized with a 2-(4-fluorophenyl)acetyl group.

Properties

IUPAC Name |

1-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3/c16-11-3-1-10(2-4-11)7-15(21)17-8-12(9-17)18-13(19)5-6-14(18)20/h1-4,12H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJWQAWYQRFMRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorophenylacetic acid with azetidin-3-one, followed by cyclization with pyrrolidine-2,5-dione under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

1-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine: It has potential therapeutic applications, particularly in developing drugs for treating various diseases, including cancer and neurological disorders.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions and biological pathways. For instance, it could modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidine-2,5-dione derivatives reported in the evidence, focusing on synthesis, structural features, and bioactivity.

1-((1-(Thiophen-3-yl)vinyl)oxy)pyrrolidine-2,5-dione (2i)

- Structure : Contains a thiophene-vinyloxy substituent attached to the pyrrolidine-2,5-dione core.

- Synthesis : Synthesized via rhodium-catalyzed enantioselective cyclopropanation, yielding 24% as a white solid .

- Key Differences : The thiophene group may confer distinct electronic properties compared to the fluorophenyl group in the target compound. The absence of an azetidine ring reduces conformational rigidity.

- Bioactivity: No reported activity in the evidence.

Mannich Pyrol-Pyridine Bases (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione)

- Structure: Features a pyridine-aminomethyl substituent introduced via Mannich reaction .

- Synthesis : Classical Mannich reaction between succinimide, aniline, and aldehydes (78–80% yield).

- Bioactivity : Moderate antimicrobial activity against E. coli, B. subtilis, and Aspergillus spp., with MIC values comparable to Penicillin and Streptomycin .

Michael Adducts (e.g., 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione)

- Structure : Contains acetylphenyl and aryloxy substituents .

- Synthesis : Synthesized via Michael addition using cellulose sulfuric acid catalysis.

- Key Differences : The acetylphenyl group may enhance blood-brain barrier penetration, whereas the azetidine-fluorophenyl group in the target compound could optimize receptor binding.

Indole-Containing Derivatives (e.g., 1-{2-[4-(5-Fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione)

- Structure : Incorporates indole and piperidine moieties linked via alkyl chains .

- Synthesis : Alkylation reactions with bromoalkyl intermediates (yields 41.7–93.8%) .

- Bioactivity: Not explicitly reported, but indole derivatives often exhibit CNS or anticancer activity.

- Key Differences : The indole-piperidine system provides bulkier substituents compared to the compact azetidine-fluorophenyl group in the target compound.

1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione

- Structure : Substituted with a 3-methoxyphenethyl chain .

- Bioactivity: Known for anticonvulsant and tyrosinase inhibitory properties .

- Key Differences : The methoxyphenyl group may engage in π-π stacking, while the fluorophenyl group in the target compound could enhance electronegativity and metabolic stability.

Structural and Functional Analysis

Structural Features

| Compound | Core Substituent | Linker/Ring | Key Functional Groups |

|---|---|---|---|

| Target Compound | Azetidin-3-yl | Acetyl | 4-Fluorophenyl |

| 1-((1-(Thiophen-3-yl)vinyl)oxy) | Thiophene-vinyloxy | Ether | None |

| Mannich Bases | Pyridine-aminomethyl | Mannich base | Pyridine, Aniline |

| Michael Adducts | Acetylphenyl, Aryloxy | Michael acceptor | Bromophenyl, Acetyl |

| Indole Derivatives | Indole-piperidine | Alkyl chain | Fluoroindole, Methoxyindole |

| 1-[2-(3-Methoxyphenyl)ethyl] | 3-Methoxyphenethyl | Ethyl chain | Methoxy |

Bioactivity Trends

Biological Activity

1-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The compound is synthesized through several steps involving the formation of an azetidinyl intermediate, followed by acylation with pyrrolidine-2,5-dione. The typical reaction conditions include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Chemical Structure:

- Molecular Formula: C15H15FN2O3

- Molecular Weight: 290.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate the activity of enzymes involved in inflammatory pathways or cancer cell proliferation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of various enzymes linked to disease processes. For example, it has been shown to inhibit enzymes involved in the inflammatory response, potentially leading to anti-inflammatory effects .

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Case Studies

Several studies have evaluated the biological impact of this compound:

- Study 1: A study on human adenocarcinoma LS-180 cells revealed that compounds similar to this structure inhibited P-glycoprotein (P-gp), enhancing the efficacy of chemotherapeutic agents by increasing their intracellular concentrations .

- Study 2: Another investigation focused on the compound's ability to inhibit bacterial efflux pumps, demonstrating its potential as a multi-drug resistance reversal agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.